N-(3-acetamidophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiadiazolo-triazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-acetamidophenyl derivatives and thiadiazolo-triazine precursors. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride and catalysts such as sulfuric acid.
Cyclization reactions: Employing conditions that facilitate the formation of the thiadiazolo-triazine ring, such as heating with specific solvents.
Sulfurization reactions: Introducing sulfur atoms into the molecule using reagents like thiourea or sulfur chloride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, and chromatography would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The thiadiazolo-triazine core may play a crucial role in binding to these targets, modulating their activity, and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo-triazine derivatives: Compounds with similar core structures but different substituents.
Acetamidophenyl derivatives: Molecules with variations in the acetamidophenyl group.
Sulfanylacetamide derivatives: Compounds with different substituents on the sulfanylacetamide moiety.
Uniqueness
N-(3-acetamidophenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide stands out due to its specific combination of functional groups and the unique thiadiazolo-triazine core. This structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-8-13(24)21-14(19-18-8)26-15(20-21)25-7-12(23)17-11-5-3-4-10(6-11)16-9(2)22/h3-6H,7H2,1-2H3,(H,16,22)(H,17,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGLHWXBVNGDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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